An In-depth Technical Guide to the Physicochemical Properties of 5-acetylbenzo[d]oxazol-2(3H)-one
An In-depth Technical Guide to the Physicochemical Properties of 5-acetylbenzo[d]oxazol-2(3H)-one
This technical guide provides a comprehensive overview of the physicochemical properties of 5-acetylbenzo[d]oxazol-2(3H)-one, a molecule of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific derivative, this document focuses on the well-characterized parent molecule, benzo[d]oxazol-2(3H)-one, and other 5-substituted analogs. This comparative approach allows for an informed estimation of the properties of 5-acetylbenzo[d]oxazol-2(3H)-one and provides a valuable resource for researchers and scientists in the field.
The benzoxazolone scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] A significant area of interest is the development of benzoxazolone derivatives as c-Met kinase inhibitors for cancer therapy.[2][3] The nature of the substituent at the 5-position of the benzoxazolone ring plays a crucial role in modulating the physicochemical properties and biological activity of these compounds.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. The following tables summarize the available experimental data for benzo[d]oxazol-2(3H)-one and its derivatives, providing a basis for understanding the likely properties of 5-acetylbenzo[d]oxazol-2(3H)-one.
Core Structure: Benzo[d]oxazol-2(3H)-one
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₂ | [4] |
| Molecular Weight | 135.12 g/mol | [4] |
| Melting Point | 137-140 °C | [5] |
| Boiling Point | 299 °C at 760 mmHg | [6] |
| Solubility | Soluble in hot water, DMSO (small amount), and methanol (small amount) | [5][6] |
| pKa | 9.50 ± 0.70 (Predicted) | [5] |
| logP | 1.16 | [7] |
Comparative Data for 5-Substituted Benzo[d]oxazol-2(3H)-one Derivatives
| 5-Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| H | C₇H₅NO₂ | 135.12 | 137-140 |
| Chloro | C₇H₄ClNO₂ | 169.57 | 191-192 |
| Bromo | C₇H₄BrNO₂ | 214.02 | 218-220 |
| Nitro | C₇H₄N₂O₄ | 180.12 | 242 |
| Acetyl (Predicted) | C₉H₇NO₃ | 177.16 | N/A |
Experimental Protocols
The determination of physicochemical properties is fundamental to the characterization of a new chemical entity. Below are generalized experimental protocols for key properties, which can be adapted for 5-acetylbenzo[d]oxazol-2(3H)-one.
Melting Point Determination
The melting point is a crucial indicator of purity. A common method is capillary melting point determination .
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Sample Preparation: A small amount of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: The capillary tube is placed in a melting point apparatus.
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Measurement: The sample is heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.
Solubility Assessment
Solubility is determined to understand the dissolution properties of a compound. A common method is the shake-flask method .
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Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
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Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Analysis: The suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Lipophilicity (logP) Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability. The shake-flask method using n-octanol and water is the gold standard.
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System Preparation: n-Octanol and water are pre-saturated with each other.
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Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed in a sealed container.
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Equilibration: The mixture is shaken until equilibrium is reached.
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Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined. The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Mandatory Visualization
The following diagram illustrates the general synthesis pathway for 5-substituted benzo[d]oxazol-2(3H)-one derivatives, providing a logical workflow for their preparation.
Caption: General synthesis workflow for 5-substituted benzo[d]oxazol-2(3H)-ones.
The following diagram illustrates a conceptual structure-activity relationship for 5-substituted benzoxazolones as c-Met kinase inhibitors, based on findings in the literature.
Caption: Conceptual SAR for 5-substituted benzoxazolones as c-Met kinase inhibitors.
References
- 1. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationship of aminopyridines with substituted benzoxazoles as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
